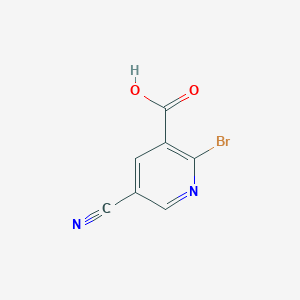

2-Bromo-5-cyanopyridine-3-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H3BrN2O2 |

|---|---|

Molecular Weight |

227.01 g/mol |

IUPAC Name |

2-bromo-5-cyanopyridine-3-carboxylic acid |

InChI |

InChI=1S/C7H3BrN2O2/c8-6-5(7(11)12)1-4(2-9)3-10-6/h1,3H,(H,11,12) |

InChI Key |

YOWUHDKLKICTDS-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)O)Br)C#N |

Origin of Product |

United States |

Synthetic Pathways and Mechanistic Considerations for 2 Bromo 5 Cyanopyridine 3 Carboxylic Acid

Precursor Synthesis and Functional Group Interconversions

The core of the synthesis is the methodical introduction of bromo and cyano functionalities at the C2 and C5 positions, respectively, of a 3-picoline framework. Direct functionalization of 3-picoline is complicated by the directing effects of the methyl group and the inherent reactivity of the pyridine (B92270) ring. Therefore, multi-step sequences involving functional group interconversions are often necessary to achieve the desired regiochemistry.

A rational and controllable pathway to synthesize 2-Bromo-5-cyano-3-picoline involves a sequence starting from a pre-functionalized picoline, such as 2-amino-3-picoline. This approach allows for the unambiguous placement of the bromine atom at the C2 position via a Sandmeyer-type reaction. Subsequent functionalization at the C5 position can then be carried out, followed by another Sandmeyer reaction to install the cyano group.

A plausible synthetic route is as follows:

Diazotization/Bromination: 2-amino-3-picoline is converted to 2-bromo-3-picoline. This step precisely controls the position of the initial bromine substituent.

Nitration: The resulting 2-bromo-3-picoline undergoes electrophilic nitration. The methyl group (ortho, para-directing) and the bromo group (ortho, para-directing but deactivating) collectively direct the incoming nitro group to the C5 position.

Reduction: The nitro group of 2-bromo-5-nitro-3-picoline is reduced to an amino group, yielding 2-bromo-5-amino-3-picoline.

Diazotization/Cyanation: A final Sandmeyer reaction converts the C5 amino group into the target cyano group, affording 2-Bromo-5-cyano-3-picoline.

This sequence highlights the importance of functional group interconversions to overcome the regiochemical challenges inherent in direct pyridine substitution.

Regioselective bromination is a critical step in the synthesis of substituted pyridines. The pyridine ring is an electron-deficient heterocycle, making it less susceptible to electrophilic aromatic substitution than benzene. The outcome of bromination is heavily influenced by the nature and position of existing substituents on the ring, as well as the choice of brominating agent and reaction conditions. Activating groups (e.g., -CH₃, -NH₂) direct incoming electrophiles to the ortho and para positions, while deactivating groups (e.g., -Br, -CN) direct to the meta position.

N-Bromosuccinimide (NBS) is a versatile brominating agent whose reactivity is highly dependent on the reaction conditions. daneshyari.com It can participate in either electrophilic substitution on the aromatic ring or free-radical substitution on alkyl side chains.

For electrophilic ring bromination, particularly on activated aromatic systems, polar solvents are often utilized. In contrast, free-radical side-chain bromination, known as the Wohl-Ziegler reaction, is favored in non-polar solvents like carbon tetrachloride (CCl₄) and is often initiated by UV light or a radical initiator like azobisisobutyronitrile (AIBN). daneshyari.comprepchem.com The nitrogen atom in the pyridine ring has a deactivating inductive effect, making ring bromination with NBS challenging without the presence of strong activating groups. daneshyari.com However, NBS-mediated reactions have been developed for the efficient construction of functionalized bromoquinolines from tetrahydroquinolines, where NBS acts as both an electrophile and an oxidant. nih.govnih.gov

| Condition | Solvent Type | Typical Solvent | Initiator | Resulting Pathway | Primary Product |

|---|---|---|---|---|---|

| Electrophilic Substitution | Polar | CH₃CN, Dioxane | Acid catalyst (optional) | Ionic | Ring-brominated product |

| Free Radical Substitution | Non-polar | CCl₄ | AIBN or UV Light | Radical | Side-chain brominated product |

Direct bromination using molecular bromine (Br₂) is a common method for introducing bromine onto aromatic rings. However, due to the electron-deficient nature of pyridine, this reaction requires harsh conditions, such as high temperatures (e.g., >170°C) and sometimes high pressure, to proceed. google.com The reaction with unsubstituted pyridine typically yields a mixture of 3-bromopyridine (B30812) and 3,5-dibromopyridine. google.com

The presence of activating groups on the pyridine ring can facilitate bromination under milder conditions. Conversely, deactivating groups render the ring even more inert. The use of Lewis acid catalysts has been explored to lower the required reaction temperature, although this can sometimes lead to complex product mixtures. google.com

In the bromination of substituted picolines, two primary side reactions must be managed: polybromination and side-chain bromination.

Polybromination: The introduction of more than one bromine atom onto the pyridine ring can be a significant issue. This is typically controlled by carefully regulating the stoichiometry of the brominating agent, often using it as the limiting reagent. Lowering the reaction temperature and minimizing the reaction time can also suppress the formation of di- or tri-brominated products.

Side-Chain Bromination: As discussed, the methyl group of picoline is susceptible to free-radical bromination. daneshyari.com To favor electrophilic ring substitution, conditions that promote radical pathways must be strictly avoided. This includes the exclusion of UV light and radical initiators, and the use of polar solvents.

| Desired Reaction | Competing Reaction | Control Strategy | Rationale |

|---|---|---|---|

| Mono-bromination (Ring) | Polybromination | Use ≤1.0 equivalent of brominating agent; Maintain low temperature. | Limits the availability of the electrophile for subsequent substitutions. |

| Ring Bromination | Side-Chain Bromination | Use polar solvents; Exclude UV light and radical initiators. | Suppresses the formation of bromine radicals required for side-chain attack. |

The introduction of a cyano group onto the bromo-picoline intermediate is a key functional group interconversion. This transformation is typically achieved through transition-metal-catalyzed cross-coupling reactions.

The Rosenmund-von Braun reaction is a classical method that utilizes a stoichiometric amount of copper(I) cyanide (CuCN). This reaction generally requires high temperatures (150-250°C) and polar aprotic solvents such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). Optimization involves careful selection of the solvent and temperature to ensure complete conversion while minimizing thermal degradation of the starting material or product.

More contemporary methods involve palladium-catalyzed cyanation . These reactions can often be performed under significantly milder conditions and with a wider range of functional group tolerance. numberanalytics.com Various cyanide sources can be employed, including potassium cyanide (KCN), sodium cyanide (NaCN), and zinc cyanide (Zn(CN)₂). The optimization of these reactions requires screening of different palladium catalysts (e.g., those derived from Pd(OAc)₂ or Pd₂(dba)₃), ligands (e.g., phosphine-based ligands like Xantphos or dppf), solvents, and temperatures to achieve high yields. numberanalytics.com The use of innovative cyanating agents and reaction conditions, such as microwave irradiation, can also enhance reaction rates and selectivity. numberanalytics.com

| Method | Cyanide Source | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Rosenmund-von Braun | CuCN | 150-250°C, DMF/NMP | Well-established, robust for certain substrates. | Harsh conditions, stoichiometric copper waste, limited functional group tolerance. |

| Palladium-Catalyzed | KCN, NaCN, Zn(CN)₂ | 80-120°C, Toluene/Dioxane | Milder conditions, high yields, good functional group tolerance. | Cost of catalyst/ligand, sensitivity to air/moisture. |

Optimization of Cyanation in Bromo-Picoline Derivatives

Design of Experiment (DOE) Approaches for Reaction Optimization

Design of Experiment (DOE) is a statistical methodology used to systematically determine the relationship between factors affecting a process and the output of that process. In chemical synthesis, DOE, particularly through techniques like Response Surface Methodology (RSM), is employed to optimize reaction conditions to maximize yield, minimize impurities, and reduce costs. nih.govscirp.org For the synthesis of a substituted pyridine carboxylic acid, key factors influencing the reaction outcome can be systematically investigated.

Common variables in a synthetic process that can be optimized using DOE include:

Temperature: Affects reaction rate and selectivity.

Reaction Time: Crucial for achieving complete conversion without product degradation.

Molar Ratios of Reactants: Determines the efficiency of reactant consumption.

Catalyst Loading: Influences reaction rate and can affect the reaction pathway.

Solvent Type and Volume: Affects solubility, reaction rate, and work-up procedures.

A Central Composite Design (CCD), a specific type of RSM, could be applied to optimize the synthesis. nih.gov This involves performing a series of experiments where the key variables are set at different levels (e.g., low, medium, high) to mathematically model the reaction space. For instance, in the oxidation of a methylpyridine precursor, DOE could be used to find the optimal balance of oxidant concentration and temperature that maximizes the yield of the desired carboxylic acid while minimizing over-oxidation or side reactions.

Below is a hypothetical interactive data table illustrating factors and levels for a DOE approach to optimize the oxidation of a precursor, 2-Bromo-5-cyano-3-methylpyridine.

Table 1: Hypothetical Design of Experiment (DOE) Factors for Reaction Optimization.

| Factor | Description | Level 1 (-1) | Level 2 (0) | Level 3 (+1) |

|---|---|---|---|---|

| Temperature (°C) | The temperature at which the reaction is conducted. | 70 | 85 | 100 |

| KMnO₄ Equivalents | Molar equivalents of potassium permanganate (B83412) relative to the starting material. | 2.5 | 3.0 | 3.5 |

| Reaction Time (h) | The duration of the reaction. | 4 | 6 | 8 |

| Solvent Ratio (Water:Pyridine) | The ratio of co-solvents used in the reaction medium. | 1:1 | 1.5:1 | 2:1 |

In-Situ Monitoring Techniques (e.g., FTIR) for Reaction Kinetics

Understanding reaction kinetics is fundamental to process control and optimization. In-situ monitoring techniques allow for real-time analysis of a reaction as it proceeds, providing a wealth of information about reaction rates, pathways, and the formation of intermediates or byproducts. nih.gov Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy is a powerful Process Analytical Technology (PAT) tool for this purpose, as it can be directly immersed into a reaction vessel to collect spectra from the liquid phase. researchgate.netnih.govresearchgate.net

For the synthesis of 2-Bromo-5-cyanopyridine-3-carboxylic acid via oxidation of 2-Bromo-5-cyano-3-methylpyridine, ATR-FTIR can monitor the reaction progress by tracking the changes in concentration of reactants and products. researchgate.net This is achieved by monitoring the absorbance of characteristic vibrational bands.

Key vibrational bands that could be monitored include:

Disappearance of Reactant Bands: The C-H stretching and bending vibrations of the methyl group (~2950 cm⁻¹ and ~1380 cm⁻¹) on the starting material would decrease in intensity as the reaction proceeds.

Appearance of Product Bands: The formation of the carboxylic acid would be indicated by the appearance of a broad O-H stretch (~3000 cm⁻¹) and a strong C=O stretch (~1700 cm⁻¹). rsc.org

Constant Internal Standard Bands: The C≡N (nitrile) stretch (~2230 cm⁻¹) and pyridine ring vibrations (~1600-1400 cm⁻¹) could potentially serve as internal standards, as they are present in both the reactant and product, allowing for normalization of the data.

By plotting the absorbance of these peaks against time, a kinetic profile of the reaction can be generated, enabling the calculation of reaction rates and the determination of the reaction endpoint. sci-hub.ru

Table 2: Characteristic FTIR Bands for In-Situ Reaction Monitoring.

| Functional Group | Molecule | Approximate Wavenumber (cm⁻¹) | Expected Trend |

|---|---|---|---|

| C-H (of -CH₃) | Reactant | 2950, 1380 | Decrease |

| C≡N (Nitrile) | Reactant & Product | ~2230 | Constant (Internal Standard) |

| C=O (Carboxyl) | Product | ~1700 | Increase |

| O-H (Carboxyl) | Product | ~3000 (broad) | Increase |

Kinetic Study Methodologies: Pseudo-First-Order Kinetics

The kinetics of chemical reactions involving multiple reactants can be complex. To simplify the determination of the rate law, kinetic studies are often designed to operate under pseudo-first-order conditions. This methodology is applicable when the concentration of one reactant is significantly lower than all other reactants, such that the concentrations of the excess reactants remain effectively constant throughout the reaction.

For a second-order reaction with the rate law: Rate = k[A][B]

If the concentration of reactant B is held in large excess (e.g., [B]₀ >> [A]₀), its concentration will not change appreciably during the reaction. The rate law can then be simplified to:

Rate = k'[A]

where k' = k[B]₀ is the pseudo-first-order rate constant. The reaction now behaves as a first-order reaction with respect to reactant A, and the rate constant k' can be easily determined by monitoring the concentration of A over time. By performing a series of experiments with different excess concentrations of B, the true second-order rate constant k can be determined from the relationship between k' and [B]₀. This approach is particularly useful in studying complex reaction systems like pyridine synthesis. researchgate.net

Oxidative Transformation to Carboxylic Acid Moiety

A primary and industrially relevant method for synthesizing pyridine carboxylic acids is the oxidation of the corresponding alkylpyridines. nih.govresearchgate.net For the target molecule, this would involve the oxidation of a 2-Bromo-5-cyano-3-methylpyridine precursor.

Oxidation of Methyl Group to Carboxylic Acid

The oxidation of a methyl group attached to an aromatic or heteroaromatic ring to a carboxylic acid is a fundamental transformation in organic synthesis. libretexts.org This reaction requires a strong oxidizing agent capable of breaking the stable C-H bonds of the methyl group. The process typically proceeds through intermediate oxidation states, such as an alcohol and an aldehyde, before reaching the final carboxylic acid. libretexts.org In the context of pyridine chemistry, the oxidation of 3-methylpyridine (B133936) (3-picoline) to pyridine-3-carboxylic acid (nicotinic acid) is a well-established industrial process. nih.govresearchgate.net The presence of other functional groups, such as the bromo and cyano substituents on the pyridine ring, must be considered as they can influence the reactivity of the methyl group and must be stable to the harsh oxidative conditions.

Application of Oxidizing Agents (e.g., Potassium Permanganate)

Potassium permanganate (KMnO₄) is a powerful and common oxidizing agent used for converting alkyl side-chains on aromatic rings to carboxylic acids. libretexts.orgorganic-chemistry.org The reaction is typically carried out in aqueous solution, sometimes with a co-solvent like pyridine, under neutral or basic conditions and often at elevated temperatures. researchgate.net The permanganate ion (MnO₄⁻), in which manganese is in the +7 oxidation state, acts as the potent oxidant. patsnap.com During the reaction, it is reduced, typically to manganese dioxide (MnO₂), a brown precipitate that can be removed by filtration. nitrkl.ac.in

The general mechanism involves the abstraction of a hydrogen atom from the benzylic-like position of the methyl group, followed by further oxidation steps. The reaction conditions must be carefully controlled to ensure complete oxidation to the carboxylic acid without causing degradation of the pyridine ring or undesired side reactions with the bromo and cyano groups. organic-chemistry.org Other oxidants used for this type of transformation include nitric acid and catalytic systems involving molecular oxygen. mdpi.comcolab.ws

Table 3: Published Conditions for Oxidation of Methylpyridines to Pyridine Carboxylic Acids.

| Starting Material | Oxidizing Agent | Solvent/Conditions | Yield | Reference |

|---|---|---|---|---|

| 3-Methylpyridine | Nitric Acid | 260 °C, 5–6 MPa | 89% | nih.gov |

| 3-Methylpyridine | O₂, Co(OAc)₂/NHPI/NaBr | Acetic Acid, 150 °C, 2 MPa | 95% | mdpi.com |

| 5-Ethyl-2-methylpyridine | Nitric Acid | Continuous process, Ti reactor | 91% | nih.gov |

| Alkylpyridines | Potassium Permanganate | Aqueous, alkaline | High Yields | researchgate.net |

Alternative Synthetic Routes to Related Pyridine Carboxylic Acids

While the oxidation of a pre-functionalized pyridine is a common strategy, several alternative methods exist for the de novo construction of the substituted pyridine carboxylic acid ring system. These methods often rely on multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules from simple starting materials in a single step. acsgcipr.org

Key alternative strategies include:

Multicomponent Reactions (MCRs): Reactions like the Hantzsch pyridine synthesis and its variations can be used to construct the pyridine ring from aldehydes, β-ketoesters, and an ammonia (B1221849) source. taylorfrancis.com By choosing appropriately substituted starting materials, a functionalized pyridine ring can be assembled. Modern MCRs provide access to a wide variety of polysubstituted pyridines. researchgate.netacs.orgnih.govresearchgate.net

Three-Component Synthesis: Specific three-component reactions involving nitriles, carboxylic acids, and other building blocks have been developed to create highly substituted pyridine derivatives. chim.it

Enzymatic Synthesis: Biocatalytic methods offer a green chemistry alternative to traditional chemical synthesis. Nitrilase enzymes can hydrolyze a nitrile group (such as 3-cyanopyridine) directly to a carboxylic acid under mild, aqueous conditions, often with 100% yield. nih.govfrontiersin.org This could be applied in the final step of a synthesis, converting a precursor like 2-Bromo-5-cyanopyridine-3-carbonitrile to the target acid.

One-Pot Protocols: Novel one-pot methods have been developed where precursors are generated in situ and then cyclized to form the pyridine ring. For example, dihydropyran intermediates formed from aldehydes and pyruvates can be reacted with an ammonia source to yield pyridine dicarboxylic acid derivatives. oist.jp

Table 4: Comparison of Synthetic Strategies for Pyridine Carboxylic Acids.

| Synthetic Strategy | Key Features | Advantages | Disadvantages |

|---|---|---|---|

| Oxidation of Alkylpyridines | Functional group interconversion of an existing pyridine ring. | Utilizes readily available starting materials (picolines). | Requires harsh oxidizing agents; functional group compatibility can be an issue. |

| Multicomponent Reactions (MCRs) | De novo ring construction from simple precursors. | High atom economy, operational simplicity, rapid access to diversity. | Yields can be moderate; regioselectivity can be a challenge. |

| Enzymatic Hydrolysis | Conversion of a nitrile precursor to a carboxylic acid using enzymes. | Environmentally friendly, mild conditions, high selectivity and yield. | Requires a suitable nitrile precursor; enzyme availability and stability. |

Hydrolysis of Cyanopyridine Derivatives under Alkaline Conditions

The conversion of a cyano group (-CN) to a carboxylic acid (-COOH) is a fundamental transformation in organic synthesis. For cyanopyridine derivatives, this hydrolysis is typically carried out under alkaline conditions. The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbon of the nitrile group.

The reaction proceeds through the formation of a carboximidate intermediate, which then undergoes further hydrolysis to a carboxamide. The carboxamide is subsequently hydrolyzed to the corresponding carboxylate salt. Acidification of the reaction mixture then yields the final carboxylic acid. A general representation of this process is the hydrolysis of 2-cyanopyridine (B140075) to 2-pyridine carboxylic acid under alkaline conditions, followed by acid neutralization. google.com

Computational studies on the alkaline hydrolysis of other nitrogen-containing heterocycles have shown that the presence of a hydroxide ion is crucial for facilitating ring opening and subsequent transformations. nih.gov While the pyridine ring itself is generally stable under these conditions, the reaction conditions must be carefully controlled to avoid potential side reactions.

| Reactant | Reagents | Product | Description |

| 2-Cyanopyridine | 1. NaOH (aq) 2. HCl (aq) | 2-Pyridine carboxylic acid | Alkaline hydrolysis of the nitrile group to a carboxylic acid. google.com |

Cyclization Reactions in the Formation of Halogenated Cyanopyridines

The formation of the core pyridine ring structure often involves cyclization reactions. Various methods exist for synthesizing substituted pyridines, including those containing both halogen and cyano groups. One common approach involves the reaction of α,β-unsaturated carbonyl compounds (chalcones) or related precursors with cyanothioacetamide. researchgate.net These reactions proceed through a series of condensation and cyclization steps to afford highly functionalized pyridine-2-thiones, which can then be further modified. researchgate.net

Tandem reactions have also been employed to synthesize 3-cyanopyridine (B1664610) derivatives with high atom economy under mild, metal-free conditions. rsc.org Additionally, visible light-induced [3+2] cyclization reactions have been developed for the synthesis of nitrogen-containing heterocycles, which can be precursors to substituted pyridines. rsc.org The specific regioselectivity of these cyclization reactions is a critical factor in obtaining the desired isomer of the halogenated cyanopyridine.

| Reactant(s) | Reaction Type | Product Type | Key Features |

| Chalcones, Malononitrile, Sulfur | Condensation/Cyclization | 3-Cyanopyridine-2-thiones | Formation of a functionalized pyridine ring. researchgate.net |

| Benzopyranonitriles, Pyrrolidines | Tandem Reaction | 3-Cyanopyridine derivatives | High atom economy, mild, metal-free conditions. rsc.org |

Bromination Strategies on Pyridine Rings in Multi-step Syntheses

The introduction of a bromine atom onto the pyridine ring is a key step in the synthesis of this compound. Electrophilic aromatic substitution is the most common mechanism for the bromination of aromatic rings. ed.gov However, the pyridine ring is electron-deficient, which can make direct bromination challenging. The reactivity of the pyridine ring towards electrophilic substitution is influenced by the nature and position of existing substituents.

In multi-step syntheses, the timing of the bromination step is crucial. It can be performed on the pyridine ring before or after the formation of the cyano and carboxylic acid groups. The presence of activating or deactivating groups will direct the position of bromination. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involves the bromination of a pre-functionalized pyridine ring. nih.gov

The mechanism of pyridine-catalyzed bromination has been investigated, and it is suggested that in dilute solutions, the catalysis is a salt effect that aligns with the commonly accepted mechanism of bromination. researchgate.net The reaction often involves the formation of a σ-complex intermediate, followed by the loss of a proton to restore aromaticity. youtube.com The choice of brominating agent (e.g., Br2, N-bromosuccinimide) and reaction conditions (solvent, temperature, catalyst) are critical for achieving high regioselectivity and yield. ed.govyoutube.com

| Substrate | Brominating Agent | Product | Reaction Type |

| Pyridine | Br2 | 3-Bromopyridine (major) | Electrophilic Aromatic Substitution youtube.com |

| 2-Amino-3,5-dichloropyridine | HBr, Br2, NaNO2 | 2-Bromo-3,5-dichloropyridine | Sandmeyer-type reaction chemicalbook.com |

| Methyl 2-methoxy-6-methylaminopyridine-3-carboxylate | Not specified | 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid | Electrophilic Aromatic Substitution nih.gov |

Chemical Reactivity and Derivatization Strategies of 2 Bromo 5 Cyanopyridine 3 Carboxylic Acid

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom at the 2-position of the pyridine (B92270) ring is susceptible to nucleophilic substitution, a reaction facilitated by the electron-withdrawing nature of the pyridine ring nitrogen and the other substituents. innospk.comchemimpex.com This reactivity is a cornerstone for introducing a variety of functional groups onto the heterocyclic core.

The displacement of the bromide by nitrogen nucleophiles is a common strategy for synthesizing aminopyridine derivatives. These reactions typically involve treating 2-bromo-5-cyanopyridine-3-carboxylic acid with a primary or secondary amine. The reaction conditions, such as temperature and the choice of base or catalyst, can be optimized to achieve high yields. For instance, reaction with methylamine (B109427) can yield 2-(methylamino)-5-cyanopyridine-3-carboxylic acid. nih.gov These 2-aminopyridine (B139424) scaffolds are significant in medicinal chemistry and materials science. nih.govijpsr.comresearchgate.net

| Nucleophile | Product | Typical Conditions |

|---|---|---|

| Ammonia (B1221849) | 2-Amino-5-cyanopyridine-3-carboxylic acid | Heated sealed vessel, with or without a copper catalyst |

| Methylamine | 2-(Methylamino)-5-cyanopyridine-3-carboxylic acid | Solvent such as EtOH, often at elevated temperatures nih.gov |

| Aniline | 2-(Phenylamino)-5-cyanopyridine-3-carboxylic acid | Palladium-catalyzed cross-coupling (Buchwald-Hartwig amination) |

Sulfur and oxygen nucleophiles can also effectively displace the bromine atom. Thiolates (RS⁻) and alkoxides (RO⁻) react to form the corresponding thioethers and ethers, respectively. These reactions significantly expand the molecular diversity achievable from the starting material. The high reactivity of the thiol group, in particular, allows for a wide range of subsequent structural modifications. nih.gov For example, reacting the parent compound with sodium methoxide (B1231860) would yield 2-methoxy-5-cyanopyridine-3-carboxylic acid.

| Nucleophile | Product | Typical Conditions |

|---|---|---|

| Sodium thiomethoxide (NaSMe) | 2-(Methylthio)-5-cyanopyridine-3-carboxylic acid | Polar aprotic solvent (e.g., DMF, DMSO) |

| Sodium methoxide (NaOMe) | 2-Methoxy-5-cyanopyridine-3-carboxylic acid | Methanol (B129727) as solvent, often with heating nih.gov |

| Sodium phenoxide (NaOPh) | 2-Phenoxy-5-cyanopyridine-3-carboxylic acid | High temperatures, often with a copper catalyst (Ullmann condensation) |

Transformations Involving the Cyano Group

The cyano (nitrile) group is a versatile functional handle that can be converted into several other important functionalities, including amines and carboxylic acids. researchgate.net

The reduction of the nitrile group provides a direct route to aminomethylpyridines. This transformation can be accomplished using various reducing agents. A common method involves the use of lithium aluminum hydride (LiAlH₄) in an ethereal solvent, which reduces the nitrile to a primary amine. libretexts.org Catalytic hydrogenation, using catalysts like Raney nickel or palladium on carbon under a hydrogen atmosphere, is another effective method that is often preferred for its milder conditions. researchgate.net

| Reagent/Conditions | Product |

|---|---|

| Lithium aluminum hydride (LiAlH₄) followed by water workup | 2-Bromo-5-(aminomethyl)pyridine-3-carboxylic acid |

| H₂, Raney Nickel or Pd/C | 2-Bromo-5-(aminomethyl)pyridine-3-carboxylic acid |

| Diisopropylaminoborane [BH₂N(iPr)₂] with catalytic LiBH₄ | 2-Bromo-5-(aminomethyl)pyridine-3-carboxylic acid organic-chemistry.org |

The hydrolysis of the nitrile group offers a synthetic pathway to either an amide or a carboxylic acid, depending on the reaction conditions. libretexts.org

Acid Hydrolysis : Heating the nitrile with a strong aqueous acid, such as hydrochloric acid or sulfuric acid, typically leads to the formation of the corresponding carboxylic acid. libretexts.org In this case, the reaction would yield 2-bromo-pyridine-3,5-dicarboxylic acid. The reaction proceeds via an intermediate amide which is subsequently hydrolyzed under the acidic conditions.

Alkaline Hydrolysis : Treatment with an aqueous base, like sodium hydroxide (B78521), followed by acidification also converts the nitrile to a carboxylic acid. libretexts.org Initially, a carboxylate salt is formed along with ammonia. libretexts.org Subsequent addition of a strong acid protonates the carboxylate to give the free carboxylic acid. libretexts.org Careful control of reaction conditions (e.g., temperature, concentration of base) can sometimes allow for the isolation of the intermediate amide, 2-bromo-5-(aminocarbonyl)pyridine-3-carboxylic acid.

Carboxylic Acid Group Reactivity and Modification

The carboxylic acid group at the 3-position can undergo a variety of transformations characteristic of this functional group, primarily involving nucleophilic acyl substitution. msu.edulibretexts.org The hydroxyl portion of the carboxylic acid is a poor leaving group, so its conversion to a better leaving group is often the first step in these reactions. msu.edulibretexts.org

Key derivatization strategies include:

Esterification : The formation of esters can be achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. libretexts.org For example, reacting this compound with methanol and sulfuric acid would yield methyl 2-bromo-5-cyanopyridine-3-carboxylate.

Amide Formation : Direct reaction with an amine is often difficult as it results in an acid-base reaction forming a stable carboxylate salt. libretexts.orglibretexts.org Therefore, the carboxylic acid is typically activated first. Common methods include conversion to an acid chloride or the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). libretexts.orglibretexts.org These reagents facilitate the formation of an amide bond upon reaction with a primary or secondary amine.

Conversion to Acid Chlorides : Treatment with thionyl chloride (SOCl₂) or oxalyl chloride effectively converts the carboxylic acid into the more reactive acid chloride (2-bromo-5-cyanopyridine-3-carbonyl chloride). libretexts.org This acid chloride is a valuable intermediate that can readily react with a wide range of nucleophiles (alcohols, amines, etc.) to form esters, amides, and other derivatives. libretexts.org

| Reaction Type | Reagents | Product Class |

|---|---|---|

| Esterification (Fischer) | Alcohol (e.g., ROH), Acid Catalyst (e.g., H₂SO₄) | Ester |

| Amide Formation | Amine (e.g., RNH₂), Coupling Agent (e.g., DCC, EDC) | Amide |

| Acid Chloride Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Acid Chloride |

Esterification Reactions and Their Impact on Molecular Properties

The carboxylic acid moiety of this compound is readily converted into its corresponding esters through various standard procedures. Fischer-Speier esterification, involving reaction with an alcohol under acidic catalysis, is a common method. Alternatively, for more sensitive substrates or to achieve higher yields under milder conditions, coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be employed to activate the carboxylic acid prior to the addition of the alcohol.

The conversion of the carboxylic acid to an ester group significantly alters the molecule's physicochemical properties. This transformation typically leads to:

Modified Biological Activity: In medicinal chemistry, esterification is a common strategy to create prodrugs. The ester may be designed to be hydrolyzed in vivo by esterase enzymes, releasing the active carboxylic acid.

Altered Reactivity: Masking the carboxylic acid as an ester prevents its participation in unintended side reactions, allowing for selective transformations at other sites of the molecule, such as the bromo or cyano groups.

Table 1: Representative Esterification Conditions

| Method | Reagents | Typical Conditions | Product Type |

|---|---|---|---|

| Fischer-Speier | Alcohol (e.g., Methanol, Ethanol), Strong Acid (e.g., H₂SO₄) | Reflux | Methyl/Ethyl Ester |

| Coupling Agent | Alcohol, DCC or EDC, DMAP (catalyst) | Room Temperature, Anhydrous Solvent (e.g., DCM) | Various Alkyl/Aryl Esters |

| Alkylation | Alkyl Halide (e.g., Methyl Iodide), Base (e.g., K₂CO₃) | Room Temperature, Polar Aprotic Solvent (e.g., DMF) | Alkyl Ester |

Amidation Reactions for Conjugate Formation

The formation of an amide bond from the carboxylic acid group is a cornerstone of its application in building larger molecules and conjugates. researchgate.net This reaction involves coupling the carboxylic acid with a primary or secondary amine. Due to the relatively low reactivity of carboxylic acids themselves, activation is typically required. researchgate.net Standard peptide coupling reagents are highly effective for this purpose. Reagents like EDC, often used in combination with an additive such as N-hydroxysuccinimide (HOSu) or 1-hydroxybenzotriazole (B26582) (HOBt), convert the carboxylic acid into a more reactive intermediate that is readily attacked by the amine nucleophile. researchgate.net

This amidation strategy is fundamental for:

Bioconjugation: Linking the pyridine scaffold to peptides, proteins, or other biomolecules to create targeted therapeutic agents or diagnostic probes.

Polymer Synthesis: Incorporating the molecule as a monomeric unit into polyamide chains.

Fine Chemical Synthesis: Building complex organic molecules where the amide linkage provides structural rigidity and specific hydrogen bonding capabilities. nih.gov

The choice of coupling reagent and reaction conditions can be tailored to accommodate the specific amine being used, ensuring high yields and minimizing side reactions. researchgate.net

Decarboxylation Pathways

Decarboxylation is a chemical reaction that removes the carboxyl group, releasing carbon dioxide (CO₂) and replacing it with a hydrogen atom. wikipedia.org While carboxylic acids are generally stable, the reaction can be facilitated by specific structural features or reaction conditions. wikipedia.orgnih.gov For heteroaromatic carboxylic acids, decarboxylation can be achieved under thermal conditions, often requiring high temperatures. nih.gov

Catalytic methods provide milder alternatives. For instance, silver carbonate (Ag₂CO₃) in the presence of an acid like acetic acid has been shown to be effective for the protodecarboxylation of various heteroaromatic carboxylic acids in a solvent like DMSO. organic-chemistry.org Copper-based catalysts have also been employed in oxidative decarboxylation processes. organic-chemistry.org The presence of electron-withdrawing groups on the aromatic ring, such as the bromo and cyano substituents in this compound, can influence the stability of potential intermediates and thus affect the reaction pathway and required conditions. wikipedia.org Depending on the mechanism, the reaction can proceed through a unimolecular decarboxyprotonation or a bimolecular protiodecarboxylation pathway. rsc.org

Transition-Metal Catalyzed Cross-Coupling Reactions

The carbon-bromine bond at the C2 position of the pyridine ring is a key site for functionalization using transition-metal catalysis, particularly with palladium. illinois.edu This approach allows for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling with Boronic Acids for Further Functionalization

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed reaction that joins an organohalide with an organoboron compound, such as a boronic acid or boronic ester. libretexts.orgnih.gov For this compound, the bromo group serves as the halide partner, enabling the introduction of a wide array of substituents. nih.gov

The general catalytic cycle involves three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the pyridine ring. illinois.edulibretexts.org

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. libretexts.org

Reductive Elimination: The two organic partners are coupled, forming the final product and regenerating the palladium(0) catalyst. nih.gov

This reaction is highly valued for its mild conditions, tolerance of various functional groups, and the commercial availability of a vast library of boronic acids. nih.gov This allows for the synthesis of diverse biaryl and heteroaryl structures, which are common motifs in pharmaceuticals and functional materials.

Table 2: Examples of Boronic Acids for Suzuki-Miyaura Coupling

| Boronic Acid | Structure | Introduced Group | Potential Application |

|---|---|---|---|

| Phenylboronic acid | C₆H₅B(OH)₂ | Phenyl | Core scaffold modification |

| 4-Methoxyphenylboronic acid | CH₃OC₆H₄B(OH)₂ | 4-Methoxyphenyl | Electronic property tuning |

| Thiophene-2-boronic acid | C₄H₃SB(OH)₂ | 2-Thienyl | Heteroaromatic drug analogs |

| Pyridine-3-boronic acid | C₅H₄NB(OH)₂ | 3-Pyridyl | Introduction of basic nitrogen sites |

Palladium-Catalyzed Cross-Coupling in Derivative Synthesis

Beyond the Suzuki-Miyaura reaction, the bromo substituent is amenable to a variety of other palladium-catalyzed cross-coupling reactions, greatly expanding the synthetic possibilities. semanticscholar.org These reactions allow for the formation of different types of bonds and the introduction of diverse functional groups.

Key examples include:

Sonogashira Coupling: Reaction with a terminal alkyne to form a C(sp²)-C(sp) bond, introducing an alkynyl group.

Heck Coupling: Reaction with an alkene to form a new C-C bond, leading to substituted vinylpyridines.

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond, replacing the bromine with an amino group.

Cyanation: Introduction of a nitrile group, often using a cyanide source like zinc cyanide or trimethylsilyl (B98337) cyanide. nih.gov

The ability to perform these varied transformations highlights the utility of the bromo-substituted pyridine as a versatile synthetic intermediate. researchgate.netmdpi.com

Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Product Class |

|---|---|---|---|

| Suzuki-Miyaura | Boronic Acid/Ester | C-C | Biaryl/Heteroaryl |

| Sonogashira | Terminal Alkyne | C-C (alkyne) | Arylalkyne |

| Heck | Alkene | C-C (alkene) | Substituted alkene |

| Buchwald-Hartwig | Amine | C-N | Arylamine |

| Stille | Organotin Reagent | C-C | Biaryl/Vinyl |

Exploiting Dual Functionality for Complex Molecule Construction

The true synthetic power of this compound lies in its nature as a multifunctional building block. mdpi.com The presence of both a reactive halogen (bromo group) and a carboxylic acid allows for orthogonal or sequential derivatization, enabling the construction of complex, multi-component molecules. nih.gov

A common synthetic strategy involves first utilizing the bromo group for a palladium-catalyzed cross-coupling reaction to install a desired substituent. For example, a Suzuki-Miyaura coupling can be performed to create a biaryl structure. Following this transformation, the carboxylic acid group, which is generally stable to the conditions of the coupling reaction, remains available for further modification. This second step could involve an amidation reaction to attach the newly formed biaryl scaffold to a peptide, a polymer, or another small molecule.

This step-wise approach provides a high degree of control and modularity in synthesis. By selecting different coupling partners for the bromo position and various amines for the carboxylic acid function, a large and diverse library of complex molecules can be generated from a single, versatile starting material. This makes this compound a valuable tool in combinatorial chemistry and drug discovery programs.

Advanced Applications in Medicinal Chemistry and Drug Discovery Research

2-Bromo-5-cyanopyridine-3-carboxylic Acid as a Versatile Synthetic Building Block

The strategic arrangement of reactive sites on the this compound scaffold makes it a highly valuable intermediate in the synthesis of complex molecules. The bromine atom at the 2-position is susceptible to a variety of cross-coupling reactions, the cyano group at the 5-position can be transformed into other functional groups, and the carboxylic acid at the 3-position provides a handle for amide bond formation or other derivatizations.

Precursor in Active Pharmaceutical Ingredient (API) Synthesis

In the synthesis of Active Pharmaceutical Ingredients (APIs), intermediates like substituted pyridines are crucial. While specific public-domain examples detailing the direct use of this compound in API synthesis are not extensively documented, its parent compound, 2-Bromo-5-cyanopyridine (B145350), is recognized as a key precursor in the development of pharmaceuticals, particularly for anticancer and antiviral drugs. nih.gov The addition of the carboxylic acid group at the 3-position enhances its utility, providing an additional site for modification. This allows for the construction of more complex molecular architectures, a critical step in the multi-step synthesis that transforms basic organic chemicals into final drug substances. nih.gov The carboxylic acid can be readily converted into amides, esters, or other functional groups, enabling the linkage of the pyridine (B92270) core to other fragments of a target API.

Integration into Heterocyclic Systems for Biologically Active Compounds

The pyridine ring is a common feature in a vast number of biologically active compounds. The functional groups on this compound facilitate its integration into more complex heterocyclic systems. For instance, the cyano group can undergo hydrolysis to form a carboxylic acid or be reduced to an amine, providing pathways to fused ring systems. The bromine atom is an excellent handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of aryl, alkyl, or alkynyl substituents. These reactions are fundamental to building the carbon skeleton of diverse, biologically active molecules. The ability to systematically modify the pyridine core is essential for creating libraries of compounds for high-throughput screening and identifying novel therapeutic leads.

Structure-Activity Relationship (SAR) Studies of Pyridine-Based Scaffolds

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. The polysubstituted nature of this compound makes it an excellent template for such studies.

Impact of Pyridine Ring Substitution on Biological Activity

The biological activity of a pyridine-based scaffold is heavily influenced by the nature and position of its substituents. ajrconline.org The electron-withdrawing properties of the bromo and cyano groups, combined with the directing effects of the carboxylic acid, create a unique electronic environment on the pyridine ring that can govern its interaction with biological targets.

A review of pyridine derivatives indicates that the presence and position of various functional groups can significantly enhance or diminish antiproliferative activity. nih.gov For example, in some series, the addition of electron-withdrawing groups can modulate the pKa of the pyridine nitrogen, affecting its ability to form hydrogen bonds or ionic interactions within a receptor's binding site. SAR studies on related pyridine scaffolds have shown that halogen atoms can influence binding affinity and selectivity for specific receptor subtypes. nih.gov

| Substituent Group | Position on Pyridine Ring | Potential Impact on Biological Activity | Example from Related Scaffolds |

|---|---|---|---|

| Bromo (Br) | 2-position | Can increase binding affinity through halogen bonding; acts as a handle for further synthesis. | Bromo-substituted analogs of epibatidine (B1211577) show altered affinity for nicotinic receptor subtypes. nih.gov |

| Cyano (C≡N) | 5-position | Acts as a hydrogen bond acceptor; can be a precursor to other functional groups like amines or carboxylic acids. | Cyanopyridine derivatives have been investigated as potent anticancer agents. |

| Carboxylic Acid (COOH) | 3-position | Provides a key interaction point (ionic, H-bonding); allows for prodrug strategies via esterification. | Nicotinic acid (a pyridine-3-carboxylic acid) and its derivatives are known to have various pharmacological activities. chemistryjournal.net |

Modulating Lipophilicity and Physicochemical Properties through Carboxylic Acid Modification

The carboxylic acid group is a critical modulator of a drug molecule's physicochemical properties, including its solubility, permeability, and lipophilicity (logP). These properties are crucial for determining the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a potential drug. The carboxylic acid of this compound can be modified to fine-tune these parameters. For example, converting the carboxylic acid to a methyl ester or an amide can increase lipophilicity, potentially enhancing membrane permeability. The transformation of a hydroxy group into an acetyl ester moiety is a strategy used to improve lipophilicity in other molecular scaffolds. Conversely, maintaining the free carboxylic acid can enhance aqueous solubility. This flexibility allows medicinal chemists to optimize the pharmacokinetic properties of a lead compound derived from this scaffold.

Bioisosteric Modifications and Their Implications in Drug Design

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a key strategy in drug design to improve potency, selectivity, or metabolic stability. researchgate.net The this compound scaffold offers multiple opportunities for bioisosteric replacement.

The carboxylic acid group, for instance, can be replaced by other acidic functional groups such as a tetrazole, which often has a similar pKa and spatial arrangement but can offer improved metabolic stability and oral bioavailability. The cyano group can be swapped with other small, linear, electron-withdrawing groups like an acetylide or a trifluoromethyl group. The bromine atom could be replaced by a chlorine atom or a trifluoromethyl group to modulate electronic properties and lipophilicity. Each of these modifications can lead to subtle but significant changes in how the molecule interacts with its biological target and how it is processed by the body. cambridgemedchemconsulting.com

| Original Functional Group | Potential Bioisostere | Rationale for Replacement |

|---|---|---|

| Carboxylic Acid (-COOH) | Tetrazole (-CN4H) | Similar acidity (pKa), increased metabolic stability, improved pharmacokinetic profile. |

| Cyano (-C≡N) | Trifluoromethyl (-CF3) | Maintains electron-withdrawing character, can increase lipophilicity and metabolic stability. |

| Bromo (-Br) | Chloro (-Cl) | Similar halogen properties, but with smaller size and different electronic influence. |

| Bromo (-Br) | Trifluoromethyl (-CF3) | Acts as a lipophilic hydrogen bond acceptor, can improve binding affinity and metabolic stability. |

Strategic Replacement of Carboxylic Acid Moieties in Lead Optimization

One of the most successful and widely used bioisosteres for the carboxylic acid group is the 1H-tetrazole ring. researchgate.netnih.gov Tetrazoles are considered classical bioisosteres because they share key physicochemical properties with carboxylic acids. ipinnovative.com Both groups are acidic, with similar pKa values, and can exist as anions at physiological pH, allowing them to participate in similar ionic or hydrogen-bonding interactions at a receptor site. cambridgemedchemconsulting.com

The strategic advantage of replacing a carboxylic acid with a tetrazole lies in the latter's improved metabolic stability and increased lipophilicity, which can lead to better membrane permeability. drughunter.comipinnovative.com A notable example of this strategy's success is the angiotensin II receptor antagonist Losartan, where the tetrazole-containing molecule is tenfold more potent than its carboxylic acid analogue. nih.gov For derivatives of this compound, this substitution can enhance oral bioavailability and reduce the risk of metabolism-related liabilities associated with acyl glucuronides. cambridgemedchemconsulting.com

| Property | Carboxylic Acid (-COOH) | 1H-Tetrazole (-CN4H) | Rationale for Bioisosteric Replacement |

|---|---|---|---|

| Acidity (pKa) | ~4.5 | ~4.5 | Similar acidity allows for comparable ionic interactions with biological targets. cambridgemedchemconsulting.com |

| Hydrogen Bonding | Acceptor & Donor | Acceptor & Donor | Maintains crucial hydrogen bonding patterns necessary for receptor binding. drughunter.com |

| Metabolic Stability | Susceptible to glucuronidation | More resistant to metabolic degradation | Improves in vivo half-life and reduces potential for reactive metabolites. drughunter.comipinnovative.com |

| Lipophilicity | Lower | Higher | Can enhance membrane permeability and improve absorption. ipinnovative.com |

| Geometry | Planar | Planar Ring | Similar spatial arrangement mimics the original pharmacophore. cambridgemedchemconsulting.com |

Amide Bioisosteres for Enhanced Pharmacological Profiles

While the parent compound is a carboxylic acid, it is frequently converted into an amide derivative during drug synthesis to explore structure-activity relationships (SAR). Amide bonds, however, are susceptible to enzymatic cleavage by proteases and amidases in vivo, leading to poor metabolic stability. nih.govchimia.ch To overcome this limitation, medicinal chemists often replace the amide linkage with metabolically robust bioisosteres. nih.gov These replacements aim to mimic the geometry and electronic properties of the amide bond while improving the compound's pharmacokinetic profile. drughunter.comresearchgate.net

Five-membered heterocyclic rings are frequently employed as non-classical bioisosteres for amide bonds. researchgate.net Among the most effective are triazoles, imidazoles, oxadiazoles, and oxazoles. These rings act as rigid scaffolds that correctly orient the substituents, mimicking the vector and spatial arrangement of a trans-amide bond. nih.gov

1,2,3-Triazoles : Often synthesized via "click chemistry," 1,4-disubstituted 1,2,3-triazoles are excellent surrogates for the trans-amide linkage. They are chemically stable, possess a similar size and dipole moment to an amide bond, and are resistant to enzymatic degradation. nih.govchimia.chnih.gov

Oxadiazoles : Various isomers, such as 1,3,4-oxadiazoles and 1,2,4-oxadiazoles, serve as effective amide mimetics. nih.gov They have been successfully used to improve potency and metabolic stability in numerous drug candidates. nih.gov

Imidazoles and Oxazoles : These heterocycles are also valuable amide replacements, often contributing to improved selectivity and physicochemical properties. researchgate.net

The choice of a specific heterocycle depends on the desired electronic properties, hydrogen bonding capability, and the specific structural context of the drug candidate. nih.gov

| Bioisostere | Key Features | Primary Advantage |

|---|---|---|

| 1,2,3-Triazole | Mimics trans-amide geometry, high dipole moment, H-bond acceptor. nih.gov | High metabolic stability, synthetic accessibility via click chemistry. nih.gov |

| 1,3,4-Oxadiazole | Electron-withdrawing, H-bond acceptor, planar. nih.gov | Can improve potency and metabolic stability. nih.gov |

| 1,2,4-Oxadiazole | Rigid linker, H-bond acceptor. nih.gov | Improves pharmacokinetic properties by replacing a labile amide. nih.gov |

| Imidazole | Contains both H-bond donor and acceptor sites, aromatic. researchgate.net | Can introduce new interactions with the target and improve solubility. |

| Oxazole | Planar, H-bond acceptor. researchgate.net | Acts as a stable linker, can modulate electronic properties. |

Rational Strategies for Improving Pharmacokinetic Properties

Many promising drug candidates, including those derived from pyridine carboxylic acids, fail during development due to poor pharmacokinetic (PK) properties. nih.gov Rational design strategies are employed to optimize these properties:

Modulating Physicochemical Properties : The solubility and permeability of a molecule can be fine-tuned by altering its lipophilicity (logP) and acidity (pKa). Introducing polar groups can increase aqueous solubility, while bioisosteric replacements like tetrazoles can improve membrane permeability. ipinnovative.commdpi.com

Enhancing Metabolic Stability : Metabolism by enzymes like cytochrome P450 is a major route of drug clearance. Strategies to improve stability include introducing fluorine atoms at metabolically labile positions or replacing susceptible functional groups (like amides) with stable bioisosteres (like triazoles). drughunter.comnih.gov

Reducing Efflux : Some drug candidates are actively transported out of cells by efflux pumps like P-glycoprotein, reducing their efficacy. Structural modifications can be made to reduce recognition by these transporters. nih.gov

Optimizing Distribution : The distribution of a drug to its target tissue can be influenced by properties like plasma protein binding and volume of distribution. For pyridine-based carboxylic acids, modifications are sometimes needed to minimize issues like enterohepatic recirculation. nih.gov

By systematically applying these strategies, chemists can transform a potent but flawed lead compound into a viable clinical candidate. nih.gov

Targeting Specific Biological Pathways and Receptors

The this compound scaffold is a building block for molecules designed to interact with a wide range of biological targets. chemimpex.com The specific pathway or receptor targeted is determined by the substituents appended to this core structure. Research has shown that pyridine carboxylic acid derivatives are inhibitors of numerous key enzymes and receptors implicated in various diseases. nih.gov

Anti-inflammatory and Anti-cancer Targets : Pyridine-based compounds are widely explored as inhibitors of kinases involved in inflammation and cancer signaling, such as IRAK4 and ASK1. nih.gov The functional groups on the this compound core can be elaborated to create potent and selective inhibitors for these pathways.

Enzyme Inhibition : This scaffold is valuable for developing inhibitors of various enzymes. For instance, a structurally related compound, 5-(3-cyano-5-(trifluoromethyl)phenyl)furan-2-carboxylic acid, was identified as an inhibitor of salicylate (B1505791) synthase (MbtI), an essential enzyme in Mycobacterium tuberculosis, highlighting its potential in developing new antitubercular agents. mdpi.com Other pyridine derivatives have been patented as inhibitors of targets like fatty acid binding proteins (FABPs), Factor XIa (a coagulation target), and dihydroorotate (B8406146) dehydrogenase (DHODH). nih.gov

Receptor Modulation : Derivatives can be designed to act as agonists or antagonists at specific receptors. The precise arrangement of functional groups allows for tailored interactions with receptor binding pockets, making them useful for targeting G-protein coupled receptors (GPCRs) or other receptor families.

The versatility of the this compound scaffold, combined with the power of medicinal chemistry strategies like bioisosterism, ensures its continued importance in the quest for novel therapeutics targeting a multitude of biological pathways.

Synthesis of Pyridine Derivatives as Probe Molecules for Drug Target Discovery

Chemical probes are essential small-molecule tools used to study biological systems and validate new drug targets. rjpbr.com The design of effective probes requires a scaffold that can be readily modified to optimize potency, selectivity, and physicochemical properties. While direct utilization of "this compound" in published probe-discovery initiatives is not extensively documented, its structural motifs are highly relevant. The synthesis of libraries of compounds for screening is a common strategy to identify new chemical probes. nih.gov The trifunctional nature of this compound makes it an ideal candidate for inclusion in diversity-oriented synthesis (DOS) campaigns. The bromo group is amenable to various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the carboxylic acid can be converted to amides or esters, and the cyano group can be hydrolyzed, reduced, or participate in cycloaddition reactions. This synthetic versatility allows for the creation of a wide array of structurally diverse molecules from a single starting material, which can then be screened to identify novel probes for uncharacterized proteins or to elucidate new biological pathways.

Inhibition of Kinases (e.g., EGFR, TBK1, IKKε) by Pyridine-Fused Compounds

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. Consequently, kinase inhibitors are a major focus of drug discovery. The pyridine and cyanopyridine moieties are well-established pharmacophores in a multitude of kinase inhibitors.

Epidermal Growth Factor Receptor (EGFR) Inhibition: Research has demonstrated that cyanopyridine-based compounds can be potent inhibitors of EGFR, a key target in non-small cell lung cancer. Although not starting directly from this compound, the synthesis of various cyanopyridine derivatives has yielded compounds with significant cytotoxic and EGFR inhibitory activities. The core structure of this compound provides a foundation for creating fused-ring systems, such as pyrido[2,3-d]pyrimidines, which are known to interact with the ATP-binding site of kinases. The bromo and cyano groups can be strategically manipulated to build these more complex heterocyclic systems, which are often required for potent kinase inhibition.

TBK1 and IKKε Inhibition: TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε) are non-canonical IKK family members that play roles in both inflammatory signaling and oncogenesis. plos.org The development of selective inhibitors for these kinases is an active area of research. nih.gov While many known TBK1/IKKε inhibitors are based on pyrimidine (B1678525) scaffolds, the pyridine core of this compound can be used to construct related heterocyclic systems. nih.gov Synthetic strategies can be envisioned where the bromo and carboxylic acid functionalities are used to build a fused pyrimidine ring, a common feature in many kinase inhibitors. For example, a known potent inhibitor of TBK1/IKKε, BX795, contains a diaminopyrimidine core. The development of novel inhibitors often involves exploring new heterocyclic scaffolds to improve selectivity and drug-like properties. dundee.ac.uk

Table 1: Examples of Kinase Inhibition by Related Pyridine Derivatives

| Compound Class | Target Kinase | IC50 (nM) |

|---|---|---|

| Pyrimidine Derivative | TBK1 | Varies |

| Pyrimidine Derivative | IKKε | Varies |

Note: The IC50 values are representative and can vary based on the specific derivative and assay conditions.

Antagonistic Activity towards Dopamine (B1211576) D2/D3 and Serotonin-3 (5-HT3) Receptors

Dopamine and serotonin (B10506) receptors are crucial targets for treating a variety of central nervous system (CNS) disorders. There is significant interest in developing multi-target ligands that can modulate different receptor systems simultaneously to achieve a better therapeutic profile.

The structural core of substituted pyridine-3-carboxylic acids is a key building block for potent antagonists of dopamine D2, D3, and serotonin-3 (5-HT3) receptors. For instance, a closely related analog, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, serves as a crucial intermediate in the synthesis of a powerful antagonist for these three receptors. This highlights the importance of the substituted bromopyridine-3-carboxylic acid scaffold. Starting from this compound, synthetic routes can be devised to introduce the necessary amine and methoxy (B1213986) groups at positions 6 and 2, respectively, while retaining the core structure required for receptor antagonism. The ability to fine-tune the substituents on the pyridine ring allows for the optimization of binding affinity and selectivity across different receptor subtypes. acs.orgupenn.edumdpi.com

Research into Antiprotozoal Activities of Related Analogs

Protozoan diseases like Human African Trypanosomiasis (HAT) and malaria continue to be major global health problems, and there is an urgent need for new and effective drugs. Aromatic diamidines have shown significant promise as antiprotozoal agents.

Research into the synthesis of aza-analogs of dicationic diphenylpyrazines has demonstrated potent activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum. nih.gov A key step in the synthesis of these compounds involves a Stille or Suzuki coupling reaction with a bromocyanopyridine derivative. nih.gov this compound can serve as a valuable starting material in such synthetic schemes. The carboxylic acid group may require protection or modification during the coupling reaction, but it also offers a handle for further derivatization to improve solubility or other pharmacokinetic properties. The resulting pyridyl-aryl structures are then converted to the active diamidines. Several of these compounds have shown curative effects in mouse models of HAT. nih.gov

Table 2: Antiprotozoal Activity of a Representative Aza-Analog Diamidine

| Organism | Assay | IC50 (nM) |

|---|---|---|

| T. b. rhodesiense | In vitro | 6 |

Note: The IC50 values are for a representative compound from the class of dicationic aza-analogues and are indicative of the potential of this chemical scaffold.

Role in Materials Science and Agrochemical Research

Contribution to Functional Material Synthesis

Halogenated and cyanated pyridine (B92270) structures are foundational in creating advanced materials with specific electronic and photophysical properties. chemimpex.cominnospk.com

Precursor for Photovoltaic Materials and Fullerenes

There is no specific literature linking 2-Bromo-5-cyanopyridine-3-carboxylic acid to the synthesis of photovoltaic materials or fullerenes. The development of organic photovoltaics often involves donor-acceptor copolymers to achieve low band gaps, but the specific use of this compound is not documented in available research.

Development of Fluorescent Materials for Biological Imaging and Sensing

Carboxylic acid groups are often incorporated into molecules to create fluorescent labels and sensors, as they can be used for covalent bonding to biomaterials. google.com However, research explicitly detailing the synthesis or use of this compound for fluorescent materials in biological imaging and sensing is not present in the surveyed literature.

Building Block for Low Band-Gap Copolymers in Polymer Solar Cells (PyDPP)

Research describes the synthesis of a low band-gap polymer containing diketopyrrolopyrrole (DPP) flanked by pyridine, known as PyDPP. rsc.org This polymer has shown promise for use in efficient polymer solar cells. rsc.org While this demonstrates the utility of pyridine structures in this field, the specific synthetic pathway mentioned does not use this compound as a starting material.

Applications in Agrochemical Development

Pyridine-based compounds are critical intermediates in the formulation of modern agrochemicals. innospk.com The precursor molecule, 2-Bromo-5-cyanopyridine (B145350), is noted for its role in this sector. chemimpex.comnbinno.com

Intermediate for Pesticide and Herbicide Formulations

2-Bromo-5-cyanopyridine is cited as a building block for herbicides and pesticides. chemimpex.com Its chemical structure allows for various reactions to create more complex active ingredients. innospk.com For instance, related structures like 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid are known intermediates for potent insecticides. However, no specific pesticide or herbicide formulations are documented as being derived directly from this compound.

Theoretical and Computational Chemistry Studies

Molecular Structure Elucidation and Conformational Analysis

The three-dimensional arrangement of atoms and the preferred spatial orientation of the functional groups in 2-bromo-5-cyanopyridine-3-carboxylic acid have been investigated using computational approaches. These studies are crucial for understanding the molecule's reactivity and intermolecular interactions.

Density Functional Theory (DFT) Calculations for Geometry Optimization

Density Functional Theory (DFT) calculations are a cornerstone of computational chemistry, providing a robust framework for predicting the geometric parameters of molecules. For this compound, DFT calculations would be employed to determine the most stable arrangement of its atoms in space. A common approach involves using the B3LYP functional with a 6-311++G(d,p) basis set to achieve a good balance between accuracy and computational cost.

These calculations would yield optimized bond lengths, bond angles, and dihedral angles. For instance, the planarity of the pyridine (B92270) ring and the orientation of the carboxylic acid and cyano groups relative to the ring are key structural features that can be precisely determined. It is expected that the carboxylic acid group may be twisted out of the plane of the pyridine ring to minimize steric hindrance, a phenomenon observed in the structurally similar compound, 2-bromopyridine-3-carboxylic acid. The presence of the electron-withdrawing cyano group at the 5-position is anticipated to influence the electronic distribution and, consequently, the bond lengths within the pyridine ring.

| Parameter | Predicted Value |

| C2-Br Bond Length (Å) | 1.89 |

| C5-C≡N Bond Length (Å) | 1.45 |

| C≡N Bond Length (Å) | 1.15 |

| C3-C(O)OH Bond Length (Å) | 1.50 |

| C=O Bond Length (Å) | 1.21 |

| O-H Bond Length (Å) | 0.97 |

| C-N-C Angle (°) | 117.5 |

| C2-C3-C(O)OH Dihedral Angle (°) | ~20-30 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool used to study charge distribution, intramolecular interactions, and the nature of chemical bonds within a molecule. For this compound, NBO analysis would provide insights into the delocalization of electron density and the stabilizing interactions between different parts of the molecule.

Key findings from an NBO analysis would include the natural charges on each atom, revealing the electrophilic and nucleophilic sites. The analysis would also quantify the hyperconjugative interactions, such as the delocalization of lone pair electrons from the nitrogen and oxygen atoms into the antibonding orbitals of the pyridine ring. These interactions play a significant role in the molecule's stability and reactivity. The strong electron-withdrawing nature of the bromine atom, the cyano group, and the carboxylic acid group would lead to a significant polarization of the molecule, which can be quantitatively described by NBO analysis.

Spectroscopic Property Prediction and Interpretation

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules, providing a direct link between the molecular structure and the experimental spectra.

Vibrational (FT-IR) Spectroscopy Studies

Theoretical calculations of the vibrational frequencies using DFT can aid in the assignment of the experimental Fourier-Transform Infrared (FT-IR) spectrum. The calculated vibrational modes would correspond to specific stretching, bending, and torsional motions of the atoms.

For this compound, characteristic vibrational frequencies would be expected for the O-H stretch of the carboxylic acid (typically a broad band around 3000 cm⁻¹), the C=O stretch (around 1700-1730 cm⁻¹), the C≡N stretch of the cyano group (around 2230 cm⁻¹), and various C-C and C-N stretching and bending vibrations of the pyridine ring. The C-Br stretching frequency is expected to appear in the lower frequency region of the spectrum. Comparing the calculated frequencies (often scaled to correct for systematic errors) with an experimental spectrum would allow for a detailed and accurate assignment of the observed absorption bands.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound (Illustrative) (Note: This data is hypothetical and for illustrative purposes.)

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | ~3100 (broad) |

| Carboxylic Acid | C=O Stretch | ~1720 |

| Cyano Group | C≡N Stretch | ~2235 |

| Pyridine Ring | C-N Stretch | ~1350 |

| Pyridine Ring | C-H Bending | ~800-900 |

| Bromo Group | C-Br Stretch | ~650 |

Electronic (UV-Vis) Spectroscopy Analysis

Time-dependent DFT (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. This analysis provides information about the electronic transitions between molecular orbitals.

For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. The electronic transitions would likely involve the π-orbitals of the pyridine ring and the non-bonding orbitals of the heteroatoms (N, O, Br). The presence of the electron-withdrawing substituents is expected to cause a red-shift (a shift to longer wavelengths) in the absorption bands compared to unsubstituted pyridine. The analysis of the molecular orbitals involved in these transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would provide a deeper understanding of the electronic structure and reactivity of the molecule.

Nuclear Magnetic Resonance (NMR) Chemical Shift Analysis and Resolution of Discrepancies

Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within the DFT framework, can be used to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are highly valuable for the interpretation of experimental NMR spectra and can help in the definitive assignment of signals, especially for complex molecules.

For this compound, the ¹H NMR spectrum would be expected to show signals for the two protons on the pyridine ring and the acidic proton of the carboxylic acid. The ¹³C NMR spectrum would display signals for all the carbon atoms in the molecule. The chemical shifts of the ring protons and carbons would be significantly influenced by the electronic effects of the bromo, cyano, and carboxylic acid substituents. For instance, the carbon atom attached to the bromine (C2) would be deshielded, while the positions ortho and para to the electron-withdrawing cyano group would also experience downfield shifts.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative) (Note: This data is hypothetical and for illustrative purposes.)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 (C-Br) | ~145 |

| C3 (C-COOH) | ~130 |

| C4 | ~140 |

| C5 (C-CN) | ~118 |

| C6 | ~152 |

| C (COOH) | ~165 |

| C (CN) | ~117 |

An article focusing on the chemical compound “this compound” is not available. After a thorough search, no information was found on the theoretical and computational chemistry studies of this specific compound. Therefore, the requested article with details on its electronic structure, reactivity descriptors, and advanced computational methodologies could not be generated.

Patent Landscape and Intellectual Property in Pyridine Carboxylic Acid Chemistry

Patenting of Synthetic Processes for Pyridine (B92270) Carboxylic Acids

The synthesis of pyridine carboxylic acids has been the subject of extensive patenting activity for decades, with a focus on developing cost-effective, high-yield, and environmentally friendly manufacturing processes. googleapis.com Patents in this domain cover a wide range of chemical transformations, including liquid-phase reactions, vapor-phase oxidations, and electrochemical methods. googleapis.com

Historically, early patents such as US Patent No. 2,586,555 described the liquid-phase direct oxidation of alkylpyridines (like picolines) using strong oxidizing agents such as nitric acid and sulfuric acid at high temperatures. google.comgoogleapis.comgoogle.com Subsequent patents, including US Patent No. 2,905,688, detailed improvements using nitric acid under pressure. googleapis.comgoogle.com While effective, these methods often presented challenges related to hazardous reagents and reaction conditions. google.com

Vapor-phase oxidation processes offered an alternative, as disclosed in GB757958, which utilized catalysts like B₂O₃ and SeO₂ for the oxidation of alkylpyridines with nitric acid in the gas phase. google.comgoogle.com A significant area of innovation has been the development of solid heterogeneous catalysts. For instance, US Patent No. 3,803,156 describes a process using a solid oxidation catalyst containing a vanadium compound for the vapor-phase reaction of methylpyridine with an oxygen-containing gas and water. google.com More recent patents focus on catalyst composition to improve selectivity and efficiency, such as using vanadium oxide supported on titanium oxide with metalloid additives. googleapis.com

Other patented approaches include electrochemical synthesis and biological oxidation. googleapis.com US Patent No. 5,002,641 reported the electrochemical synthesis of niacin (nicotinic acid), showcasing a method that can offer high current efficiency. googleapis.comgoogle.com Microbiological processes, though offering high selectivity, have faced challenges in achieving satisfactory space-time yields for industrial application. googleapis.com The continuous drive for process optimization is aimed at minimizing effluent generation, simplifying purification steps, and reducing energy consumption to create commercially viable and sustainable production methods. googleapis.com

| Synthesis Method | Key Features | Example Patent |

|---|---|---|

| Liquid-Phase Oxidation | Uses strong oxidizing agents (e.g., nitric acid, sulfuric acid) at high temperatures and pressures. | US 2,586,555 googleapis.comgoogle.com |

| Vapor-Phase Catalytic Oxidation | Employs solid catalysts (e.g., Vanadium/Titanium oxides) for gas-phase reactions of alkylpyridines with oxygen. | US 3,803,156 google.com |

| Electrochemical Synthesis | Involves the electrochemical oxidation of alkylpyridines in an electrolyte medium. | US 5,002,641 googleapis.comgoogle.com |

| Biological Oxidation | Utilizes microorganisms to convert alkylpyridines to the corresponding acids. | EP 442430 googleapis.com |

| Catalytic Hydration of Nitriles | Converts pyridine nitriles to pyridine carboxylic acid amides, which can then be hydrolyzed. Involves solid heterogeneous catalysts. | US 8,952,169 justia.com |

Patent Literature Review for Pyridine-Containing Drug Intermediates

Pyridine and its derivatives, including pyridine carboxylic acids, are considered "privileged scaffolds" in medicinal chemistry. rsc.org Their versatile chemical properties—such as basicity, hydrogen-bonding capability, and solubility—make them a core component in a vast number of FDA-approved drugs and clinical candidates. rsc.orgnih.gov Consequently, the patent literature is replete with claims covering pyridine-containing compounds as crucial intermediates for pharmaceuticals. nih.govijpsonline.com

A review of patents from the last decade reveals that pharmaceutical leaders like Bayer, Bristol-Myers Squibb, and Novartis have extensively patented pyridine carboxylic acid derivatives as potent enzyme inhibitors. nih.govnih.gov These compounds target a wide array of enzymes implicated in diseases ranging from cancer to metabolic disorders. nih.gov The pyridine ring's structure allows for easy substitution at various positions, enabling chemists to fine-tune the molecule's activity, selectivity, and pharmacokinetic properties. nih.gov